Fesoterodine is an inactive prodrug specifically designed to deliver 5-hydroxymethyl tolterodine (5-HMT) upon oral administration. [] 5-HMT is a potent muscarinic receptor antagonist, also recognized as the active metabolite of tolterodine. [, ] Unlike tolterodine, which is metabolized by CYP2D6, Fesoterodine is hydrolyzed by ubiquitous nonspecific esterases to release 5-HMT, ensuring consistent, genotype-independent exposure to the active moiety. [] This distinction makes Fesoterodine a valuable tool for studying the pharmacological effects of 5-HMT without the variability introduced by CYP2D6 polymorphisms.
The pharmacological activity of Fesoterodine is attributed to its active metabolite, 5-HMT, which is a potent muscarinic receptor antagonist. [, ] 5-HMT competes with acetylcholine for binding to muscarinic receptors, inhibiting acetylcholine-mediated signaling. [] This mechanism is particularly relevant in the context of overactive bladder, where 5-HMT is thought to relax the detrusor muscle by blocking M3 receptors. [, , ]
Fesoterodine exhibits a low logD value (0.74), indicating lower lipophilicity compared to tolterodine (logD 1.83). [] This property potentially limits its ability to penetrate the blood-brain barrier, minimizing central nervous system side effects. [, ] Further analysis of Fesoterodine's physicochemical properties, such as solubility, stability, and permeability, could be beneficial for optimizing its formulation and delivery.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: